Cas no 1858715-48-6 (1-(3-chloropyrazin-2-yl)azetidin-3-ol)

1-(3-Chloropyrazin-2-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrazine core substituted with a chlorinated position and an azetidine ring bearing a hydroxyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The chloropyrazine moiety enhances reactivity for further functionalization, while the azetidin-3-ol group introduces a constrained, polar scaffold, improving binding affinity in target interactions. Its balanced physicochemical properties make it suitable for medicinal chemistry optimization, offering potential in the design of novel therapeutics or crop protection agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(3-chloropyrazin-2-yl)azetidin-3-ol structure
1858715-48-6 structure
商品名:1-(3-chloropyrazin-2-yl)azetidin-3-ol
CAS番号:1858715-48-6
MF:C7H8ClN3O
メガワット:185.610919952393
CID:5719586
PubChem ID:121201269

1-(3-chloropyrazin-2-yl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Azetidinol, 1-(3-chloro-2-pyrazinyl)-
    • 1-(3-chloropyrazin-2-yl)azetidin-3-ol
    • starbld0033601
    • AKOS026709283
    • F1907-4835
    • 1858715-48-6
    • インチ: 1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2
    • InChIKey: DXNWLRNTDVKLSB-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=CN=C2Cl)CC(O)C1

計算された属性

  • せいみつぶんしりょう: 185.0355896g/mol
  • どういたいしつりょう: 185.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.526±0.06 g/cm3(Predicted)
  • ふってん: 344.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 13.19±0.20(Predicted)

1-(3-chloropyrazin-2-yl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-4835-5g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
5g
$1896.0 2023-09-07
Life Chemicals
F1907-4835-2.5g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
2.5g
$1264.0 2023-09-07
TRC
C125456-100mg
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6
100mg
$ 160.00 2022-06-06
Life Chemicals
F1907-4835-0.5g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
0.5g
$600.0 2023-09-07
Life Chemicals
F1907-4835-0.25g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
0.25g
$570.0 2023-09-07
TRC
C125456-500mg
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6
500mg
$ 590.00 2022-06-06
TRC
C125456-1g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6
1g
$ 910.00 2022-06-06
Life Chemicals
F1907-4835-10g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
10g
$2654.0 2023-09-07
Life Chemicals
F1907-4835-1g
1-(3-chloropyrazin-2-yl)azetidin-3-ol
1858715-48-6 95%+
1g
$632.0 2023-09-07

1-(3-chloropyrazin-2-yl)azetidin-3-ol 関連文献

1-(3-chloropyrazin-2-yl)azetidin-3-olに関する追加情報

1-(3-Chloropyrazin-2-yl)azetidin-3-ol (CAS No. 1858715-48-6): A Versatile Chemical Building Block for Pharmaceutical and Agrochemical Applications

1-(3-Chloropyrazin-2-yl)azetidin-3-ol (CAS No. 1858715-48-6) is an emerging heterocyclic compound that has gained significant attention in medicinal chemistry and agrochemical research. This chloropyrazine-azetidine hybrid structure combines two privileged scaffolds in drug discovery, making it a valuable intermediate for developing novel bioactive molecules.

The molecular structure features a 3-chloropyrazine core linked to an azetidin-3-ol moiety, creating unique electronic properties that influence its reactivity and binding characteristics. Recent studies suggest this pyrazine-azetidine derivative shows promise as a key building block for kinase inhibitors and antimicrobial agents, particularly in addressing drug-resistant pathogens - a hot topic in pharmaceutical research.

From a synthetic chemistry perspective, 1-(3-chloropyrazin-2-yl)azetidin-3-ol offers multiple sites for functionalization, including the chlorine atom on the pyrazine ring and the hydroxyl group on the azetidine ring. This versatility explains its growing popularity in parallel synthesis and combinatorial chemistry approaches, especially for creating targeted libraries in fragment-based drug discovery programs.

In agrochemical applications, derivatives of CAS 1858715-48-6 have shown interesting activity as potential plant growth regulators and pest control agents. The chloropyrazine component appears to contribute to systemic movement in plants, while the azetidine alcohol moiety may influence receptor binding - a combination that's currently being explored in sustainable crop protection solutions.

The compound's physicochemical properties, including its moderate solubility in polar organic solvents and stability under physiological conditions, make 1-(3-chloropyrazin-2-yl)azetidin-3-ol particularly suitable for structure-activity relationship (SAR) studies. Researchers are investigating its potential as a bioisostere for common heterocycles in lead optimization programs.

Recent patent literature reveals increasing interest in 1858715-48-6 as a core structure for developing new chemotypes against challenging targets like protein-protein interactions (PPIs). Its balanced lipophilicity and hydrogen bonding capacity position it as an attractive scaffold for drug candidates targeting intracellular pathways.

From a commercial availability standpoint, 1-(3-chloropyrazin-2-yl)azetidin-3-ol is becoming more accessible through specialized chemical suppliers, reflecting its growing importance in drug discovery pipelines. The compound typically appears as a white to off-white crystalline powder with high purity (>95%), suitable for most synthetic applications.

In analytical characterization, CAS 1858715-48-6 shows distinctive features in NMR spectra (particularly in the aromatic region of 1H NMR) and mass spectrometry, allowing for reliable quality control. These analytical signatures are crucial for researchers working with this compound in complex synthetic routes.

The safety profile of 1-(3-chloropyrazin-2-yl)azetidin-3-ol appears favorable based on preliminary toxicological assessments, though standard laboratory precautions should always be followed. Its stability under various pH conditions makes it suitable for diverse formulation development studies.

Looking ahead, the chloropyrazine-azetidine hybrid structure represented by 1858715-48-6 is expected to play an increasingly important role in addressing current challenges in targeted therapy development, particularly in oncology and infectious diseases. Its modular nature allows for efficient exploration of chemical space around biologically relevant targets.

For synthetic chemists, the compound offers interesting possibilities for metal-catalyzed cross-coupling reactions at the chlorine position, while the azetidine alcohol can participate in various protection/deprotection strategies or serve as a handle for further derivatization.

In computational chemistry and molecular modeling studies, 1-(3-chloropyrazin-2-yl)azetidin-3-ol has shown promising docking scores against several therapeutically relevant targets, particularly those requiring both hydrogen bond donors/acceptors and aromatic stacking interactions.

The growing body of research on CAS 1858715-48-6 and its derivatives suggests this chemical entity may soon transition from being a research tool to a key component in clinical candidates, especially as the pharmaceutical industry seeks novel heterocyclic cores with improved drug-like properties.

From an intellectual property perspective, several patent applications have recently emerged claiming specific derivatives of 1-(3-chloropyrazin-2-yl)azetidin-3-ol, particularly in the areas of kinase modulation and antimicrobial applications, indicating its potential commercial value.

Environmental fate studies on this compound class suggest favorable biodegradation profiles compared to traditional heterocyclic systems, aligning with current trends toward greener chemistry in both pharmaceutical and agrochemical development.

As research continues, 1858715-48-6 is likely to find applications beyond its current uses, possibly in materials science or as a ligand in catalytic systems, demonstrating the versatility of this pyrazine-azetidine hybrid structure across multiple chemistry disciplines.

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